molecular formula C15H19N3O2S B2626235 Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone CAS No. 1396849-83-4

Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone

Katalognummer: B2626235
CAS-Nummer: 1396849-83-4
Molekulargewicht: 305.4
InChI-Schlüssel: AZNJGRBLQIWIRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, a piperazine ring, and a methanone group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives like “this compound” include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Benzo[d]thiazol-6-yl derivatives have been identified as new anti-mycobacterial chemotypes, with several compounds showing promising potential against the Mycobacterium tuberculosis H37Rv strain and exhibiting low cytotoxicity. These compounds, particularly the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have shown antimicrobial activity in the low μM range, indicating their potential as therapeutic agents. Further, these compounds have been characterized by their spectral methods, and their antimicrobial activity has been evaluated against various bacterial strains, showing variable and modest activity (Pancholia et al., 2016).

Anti-tubercular Potential

The benzo[d]thiazol-6-yl derivatives are also being explored for their potential anti-tubercular activity, with compounds demonstrating minimum inhibitory concentrations (MICs) in the low μM range. This research suggests the potential application of these compounds in treating tuberculosis, especially considering the low cytotoxicity and the established therapeutic index (Pancholia et al., 2016).

Structure-Activity Relationship (SAR)

The quantitative structure-activity relationship (QSAR) for these compounds has been established, indicating a statistically reliable model showing high prediction capabilities. This aspect of the research is crucial for the future development of these compounds as therapeutic agents, as it helps in understanding the relationship between the chemical structure and biological activity, thereby guiding the synthesis of more potent derivatives (Pancholia et al., 2016).

Synthesis and Characterization

The synthesis and characterization of these compounds are crucial steps in their development. The compounds have been synthesized through various chemical reactions and characterized by spectral methods such as IR, NMR, and mass spectral data. This research provides foundational knowledge for the chemical synthesis and understanding of the molecular structure of benzo[d]thiazol-6-yl derivatives (Mhaske et al., 2014).

Safety and Hazards

The safety and hazards associated with “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” are not explicitly mentioned in the available resources. It is not intended for human or veterinary use and is available for research use only.

Zukünftige Richtungen

The future directions for the research on “Benzo[d]thiazol-6-yl(4-(2-hydroxypropyl)piperazin-1-yl)methanone” and similar benzothiazole derivatives could involve further exploration of their anti-tubercular activity, development of more efficient synthetic pathways, and investigation of their mechanism of action .

Eigenschaften

IUPAC Name

1,3-benzothiazol-6-yl-[4-(2-hydroxypropyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-11(19)9-17-4-6-18(7-5-17)15(20)12-2-3-13-14(8-12)21-10-16-13/h2-3,8,10-11,19H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZNJGRBLQIWIRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.